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Compound of Interest

Compound Name:
4-Bromo-N-

phenylbenzenesulfonamide

Cat. No.: B1269783 Get Quote

An In-depth Technical Guide to 4-Bromo-N-
phenylbenzenesulfonamide
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential biological relevance of 4-Bromo-N-
phenylbenzenesulfonamide. The information is intended for researchers, scientists, and

professionals in the field of drug development.

Core Physical and Chemical Properties
4-Bromo-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the

sulfonamide class. Its core structure consists of a brominated benzene ring attached to a

sulfonamide group, which is further substituted with a phenyl group.

Quantitative Data Summary
The key physical and chemical properties of 4-Bromo-N-phenylbenzenesulfonamide are

summarized in the table below for easy reference and comparison.
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Property Value

CAS Number 7454-54-8

Molecular Formula C₁₂H₁₀BrNO₂S

Molecular Weight 312.18 g/mol

Melting Point 116-117 °C

Boiling Point (Predicted) 420.8 ± 47.0 °C

Density (Predicted) 1.603 ± 0.06 g/cm³

Appearance Solid

Spectral Data
Below are the key spectral data for 4-Bromo-N-phenylbenzenesulfonamide, crucial for its

identification and characterization.

Mass Spectrometry:

The mass spectrum of 4-Bromo-N-phenylbenzenesulfonamide shows a molecular ion peak

corresponding to its molecular weight.

Molecular Ion (M+): m/z 311 (and 313 due to bromine isotopes)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectra for 4-Bromo-N-phenylbenzenesulfonamide are not readily available in

the public domain, the following table provides expected chemical shifts (δ) and coupling

constants (J) based on the analysis of closely related sulfonamide structures. These predicted

values are invaluable for the structural elucidation of this compound.
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¹H NMR
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Assignment

Aromatic Protons 7.0 - 7.8 Multiplet -

Protons on the

phenyl and

bromophenyl

rings

N-H Proton ~10.5 Singlet (broad) - Sulfonamide N-H

¹³C NMR Chemical Shift (ppm)

Aromatic Carbons 110 - 150

C-Br ~125

C-S ~140

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Bromo-N-phenylbenzenesulfonamide would be expected to show

characteristic absorption bands for the functional groups present in the molecule.

Functional Group Wavenumber (cm⁻¹)

N-H Stretch 3200 - 3300

Aromatic C-H Stretch 3000 - 3100

S=O Asymmetric Stretch 1320 - 1350

S=O Symmetric Stretch 1140 - 1160

Solubility Profile
The solubility of sulfonamides is influenced by their crystalline structure and the nature of the

solvent. Generally, they exhibit low solubility in water and higher solubility in organic solvents.

For 4-Bromo-N-phenylbenzenesulfonamide, a qualitative solubility profile is as follows:
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Water: Sparingly soluble to insoluble.

Ethanol: Soluble, especially upon heating.

Dimethyl Sulfoxide (DMSO): Readily soluble.[1]

Acetone: Soluble.

Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of 4-Bromo-
N-phenylbenzenesulfonamide.

Synthesis of 4-Bromo-N-phenylbenzenesulfonamide
This protocol describes the synthesis of 4-Bromo-N-phenylbenzenesulfonamide via the

reaction of 4-bromobenzenesulfonyl chloride with aniline.

Materials:

4-Bromobenzenesulfonyl chloride

Aniline

Pyridine (or other suitable base)

Dichloromethane (or other suitable solvent)

Hydrochloric acid (for workup)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and equipment

Procedure:

In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.

Cool the solution in an ice bath.
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Add pyridine (1.1 equivalents) to the solution.

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in

dichloromethane to the cooled aniline solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitor by TLC).

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization
The crude 4-Bromo-N-phenylbenzenesulfonamide can be purified by recrystallization from a

suitable solvent system, such as 95% ethanol.[2]

Materials:

Crude 4-Bromo-N-phenylbenzenesulfonamide

95% Ethanol

Erlenmeyer flasks

Hot plate

Buchner funnel and filter paper

Procedure:

Place the crude solid in an Erlenmeyer flask.

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution

at or near its boiling point.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room

temperature.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold 95% ethanol.

Dry the crystals in a vacuum oven.

Biological Context and Signaling Pathways
Recent studies have highlighted the potential of arylsulfonamide derivatives as anticancer

agents. One of the proposed mechanisms of action is the inhibition of translation initiation, a

critical step in protein synthesis that is often dysregulated in cancer.

Inhibition of the eIF4F Translation Initiation Complex
Cap-dependent translation initiation is a key regulatory node in gene expression and is

orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex. This complex is composed

of three main proteins: eIF4E, which binds to the 5' cap of mRNA; eIF4A, an RNA helicase; and

eIF4G, a scaffolding protein that brings together eIF4E, eIF4A, and the mRNA.[3][4] The

activity of the eIF4F complex is regulated by signaling pathways such as the PI3K/AKT/mTOR

pathway.[3]

Small molecule inhibitors that disrupt the formation or function of the eIF4F complex are of

significant interest as potential cancer therapeutics.[3] It has been reported that novel

arylsulfoanilide-oxindole hybrids can act as anticancer agents by inhibiting translation initiation.

This suggests that compounds like 4-Bromo-N-phenylbenzenesulfonamide could serve as a

scaffold for the development of such inhibitors.

The following diagram illustrates the general workflow for synthesizing and characterizing a

compound like 4-Bromo-N-phenylbenzenesulfonamide.
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Synthetic and Analytical Workflow

The diagram below illustrates a simplified model of the cap-dependent translation initiation

pathway and indicates the potential point of inhibition by a small molecule inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1269783?utm_src=pdf-body-img
https://www.benchchem.com/product/b1269783?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting
antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

2. chem.libretexts.org [chem.libretexts.org]

3. researchgate.net [researchgate.net]

4. Eukaryotic initiation factor 4F - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [4-Bromo-N-phenylbenzenesulfonamide physical and
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269783#4-bromo-n-phenylbenzenesulfonamide-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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